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Compound of Interest

Compound Name: 1-Methylcytosine

Cat. No.: B075561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-
Methylcytosine (1-mCyt), a methylated form of the DNA base cytosine. Understanding these

properties is crucial for its unambiguous identification and characterization in various research

and development settings, including epigenetics and drug discovery. This document outlines

the key spectral features obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman,

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed

experimental protocols and structured data tables.

Introduction to 1-Methylcytosine
1-Methylcytosine is a pyrimidone where a methyl group substitutes the hydrogen at the N1

position of the cytosine ring.[1][2] This modification distinguishes it from the more common 5-

methylcytosine and alters its hydrogen bonding capabilities.[2] Accurate identification of 1-mCyt

is essential for studying its role as a metabolite and its potential incorporation into novel

therapeutic oligonucleotides.[1] Spectroscopic techniques provide the foundation for this

identification by probing its unique electronic and vibrational characteristics.

Spectroscopic Data for Identification
The following sections summarize the key quantitative data from various spectroscopic

methods, presented in tables for clarity and comparative analysis.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule,

which is characteristic of its electronic transitions. 1-Methylcytosine exhibits strong absorption

in the UV region, primarily due to π→π* transitions within its aromatic ring system. The solvent

environment can significantly influence the absorption maxima and fluorescence properties.[3]

Table 1: UV-Vis Absorption Data for 1-Methylcytosine

Solvent
Absorption Maximum
(λmax)

Reference

Aqueous Solution ~274 nm

Acetonitrile ~270 nm

Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a

molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. These

techniques are highly sensitive to molecular structure, making them invaluable for identifying 1-
Methylcytosine and distinguishing it from other cytosine isomers.

Table 2: Key Vibrational Frequencies for 1-Methylcytosine
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Wavenumber
(cm⁻¹)

Vibrational Mode
Assignment

Method Reference

~3480
NH₂ asymmetric

stretch
IR (Ar Matrix)

~3370 NH₂ symmetric stretch IR (Ar Matrix)

~1660
C=O stretch / NH₂

scissoring
IR (Ar Matrix)

~1620 Ring stretching Raman

~1550 Ring stretching Raman

700 - 850 Ring breathing modes SERS

Note: Frequencies can shift based on the sample state (solid, liquid, gas) and interactions with

the environment (e.g., solvent, surface enhancement).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as ¹H and ¹³C, within a molecule. It is a powerful tool for structural elucidation. The

chemical shifts are highly sensitive to the electronic structure surrounding the nuclei.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ) for 1-Methylcytosine
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Nucleus
Chemical Shift
(ppm)

Solvent Method Reference

¹H (N-CH₃) ~3.2 DMSO-d₆ Experimental

¹H (H5) ~5.8 DMSO-d₆ Experimental

¹H (H6) ~7.5 DMSO-d₆ Experimental

¹H (NH₂) Variable DMSO-d₆ Experimental

¹³C (N-CH₃) ~35 -
Data from

SpectraBase

¹³C (C5) ~95 -
Data from

SpectraBase

¹³C (C6) ~140 -
Data from

SpectraBase

¹³C (C2) ~157 -
Data from

SpectraBase

¹³C (C4) ~165 -
Data from

SpectraBase

Note: Chemical shifts are relative to a standard (e.g., TMS). Experimental values can vary with

concentration and temperature.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the

determination of molecular weight and elemental composition with high accuracy.

Fragmentation patterns observed in tandem MS (MS/MS) provide further structural information.

Table 4: Mass Spectrometry Data for 1-Methylcytosine
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Parameter Value Method Reference

Molecular Formula C₅H₇N₃O -

Molar Mass 125.13 g/mol -

Monoisotopic Mass 125.0589 Da Computed

Protonated Ion

[M+H]⁺ (m/z)
126.066 ESI-MS

Characteristic

Fragment Ions

Loss of ammonia;

[C,H,N,O]

Collision-Induced

Dissociation

Experimental Protocols and Workflows
Detailed methodologies are critical for reproducible and accurate spectroscopic analysis. The

following sections provide generalized protocols for each key technique.

General Workflow for Spectroscopic Identification
The logical workflow for identifying and characterizing 1-Methylcytosine involves a multi-

technique approach to confirm its identity and structure. The process typically starts with mass

spectrometry to confirm the molecular weight, followed by NMR for detailed structural

elucidation and vibrational spectroscopy for fingerprint confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b075561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Validation
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(e.g., D₂O, DMSO-d₆, H₂O)
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Click to download full resolution via product page

Caption: General workflow for the identification of 1-Methylcytosine.
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UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of 1-Methylcytosine in a UV-transparent

solvent (e.g., water, acetonitrile). Prepare a dilution in a quartz cuvette to an appropriate

concentration (typically in the low µM range) to ensure the absorbance is within the linear

range of the instrument (0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum using a cuvette containing only the solvent.

Scan the sample from approximately 200 nm to 400 nm.

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Sample Preparation: Place a small amount of solid 1-Methylcytosine powder directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution

of 4 cm⁻¹.

Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary) to

obtain the final absorbance or transmittance spectrum.

Raman Spectroscopy Protocol
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Sample Preparation: Samples can be solid or in solution. For solids, place the powder on a

microscope slide. For solutions, use a quartz cuvette or capillary tube.

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or

785 nm).

Data Acquisition:

Focus the laser onto the sample using a microscope objective.

Acquire the Raman spectrum by collecting the scattered light. Acquisition times and laser

power should be optimized to maximize signal while avoiding sample degradation or

fluorescence.

Process the spectrum to remove background fluorescence and cosmic rays.

NMR Spectroscopy Protocol (¹H/¹³C)
Sample Preparation: Dissolve approximately 1-5 mg of 1-Methylcytosine in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of an internal

standard like tetramethylsilane (TMS) if required.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Tune and shim the probe for the specific sample.

Acquire a ¹H NMR spectrum.

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times may

be needed for ¹³C due to its lower natural abundance and sensitivity.

Process the data (Fourier transform, phase correction, baseline correction) and reference

the chemical shifts to the solvent or internal standard.

Mass Spectrometry Protocol (LC-MS)
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Sample Preparation: Prepare a dilute solution of 1-Methylcytosine (e.g., 1-10 µM) in a

solvent compatible with liquid chromatography and electrospray ionization (ESI), such as a

mixture of water and acetonitrile with 0.1% formic acid.

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g.,

Triple Quadrupole or Orbitrap) with an ESI source.

Data Acquisition:

Inject the sample into the LC system for separation or directly infuse it into the MS source.

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule

[M+H]⁺.

Perform tandem MS (MS/MS) on the [M+H]⁺ ion by selecting it as the precursor and

applying collision energy to induce fragmentation. Record the resulting product ion

spectrum.

Conclusion
The spectroscopic techniques detailed in this guide provide a robust framework for the

definitive identification and structural characterization of 1-Methylcytosine. Mass spectrometry

confirms its molecular weight, NMR spectroscopy elucidates its precise atomic connectivity,

while UV-Vis, IR, and Raman spectroscopies offer complementary data on its electronic and

vibrational properties. By employing this multi-faceted approach and referencing the provided

data, researchers can confidently identify 1-Methylcytosine in complex biological and

chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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